

DL-threo-Chloramphenicol-d5 chemical structure and properties

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Compound of Interest

Compound Name: *DL-threo-Chloramphenicol-d5*

Cat. No.: *B11927907*

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In-Depth Technical Guide: DL-threo-Chloramphenicol-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, analytical applications, and mechanism of action of **DL-threo-Chloramphenicol-d5**. This deuterated analog of chloramphenicol is a critical tool in pharmacokinetic and metabolic studies, primarily serving as an internal standard for the accurate quantification of chloramphenicol in various biological matrices.

Chemical Structure and Properties

DL-threo-Chloramphenicol-d5 is a stable isotope-labeled form of the broad-spectrum antibiotic chloramphenicol. The deuterium atoms are strategically placed on the phenyl ring and the benzylic position, resulting in a mass shift that allows for its differentiation from the unlabeled compound in mass spectrometry-based assays.

Chemical Structure:

- IUPAC Name: 2,2-dichloro-N-[1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide[1]

The structure consists of a p-nitrophenyl group, a propanediol side chain, and a dichloroacetamide moiety. The five deuterium atoms replace hydrogen atoms on the aromatic ring and the carbon adjacent to it.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **DL-threo-Chloramphenicol-d5**.

Property	Value	References
Molecular Formula	C ₁₁ D ₅ H ₇ Cl ₂ N ₂ O ₅	[2] [3] [4]
Molecular Weight	328.16 g/mol	[2] [3] [4] [5] [6]
Exact Mass	327.0437 Da	[1] [6]
Purity	≥97.0% (HPLC)	[2] [3]
Physical Form	Solid	[5]
Mass Shift	M+5	

Experimental Protocols

DL-threo-Chloramphenicol-d5 is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of chloramphenicol. Below is a representative protocol for the analysis of chloramphenicol in biological matrices.

Quantification of Chloramphenicol in Biological Matrices using LC-MS/MS

This protocol outlines a general procedure for sample preparation and analysis. Specific parameters may require optimization based on the matrix and instrumentation.

1. Materials and Reagents:

- **DL-threo-Chloramphenicol-d5** (internal standard)

- Chloramphenicol reference standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Ethyl acetate (HPLC grade)
- Water (LC-MS grade)
- Formic acid or acetic acid
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Solution Preparation:

- Prepare stock solutions of chloramphenicol and **DL-threo-Chloramphenicol-d5** in methanol.
- Prepare working standard solutions by serially diluting the stock solutions to create a calibration curve.
- Prepare a working solution of the internal standard (**DL-threo-Chloramphenicol-d5**).

3. Sample Preparation (Extraction and Cleanup):

- For Liquid Samples (e.g., milk, urine, plasma):
 - To a known volume of the sample, add the internal standard solution.
 - Perform liquid-liquid extraction with ethyl acetate. Vortex and centrifuge.
 - Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[7]
- For Solid/Semi-solid Samples (e.g., honey, tissue):
 - Homogenize a known weight of the sample.

- Add the internal standard solution.
- Extract with an appropriate solvent (e.g., acetonitrile or ethyl acetate) by vortexing or shaking.[7]
- Centrifuge to separate the solid and liquid phases.
- The supernatant can be directly evaporated and reconstituted, or further cleaned up using Solid Phase Extraction (SPE).
- Solid Phase Extraction (SPE) Cleanup:
 - Condition an SPE cartridge (e.g., C18) with methanol followed by water.
 - Load the sample extract onto the cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the analyte and internal standard with a suitable solvent (e.g., methanol or acetonitrile).
 - Evaporate the eluate and reconstitute the residue.

4. LC-MS/MS Analysis:

- Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
 - Flow Rate: 0.2-0.5 mL/min.
 - Injection Volume: 5-10 μ L.
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Chloramphenicol: m/z 321 \rightarrow 152 (quantifier), 321 \rightarrow 194 (qualifier).^[7]
 - **DL-threo-Chloramphenicol-d5**: m/z 326 \rightarrow 157.

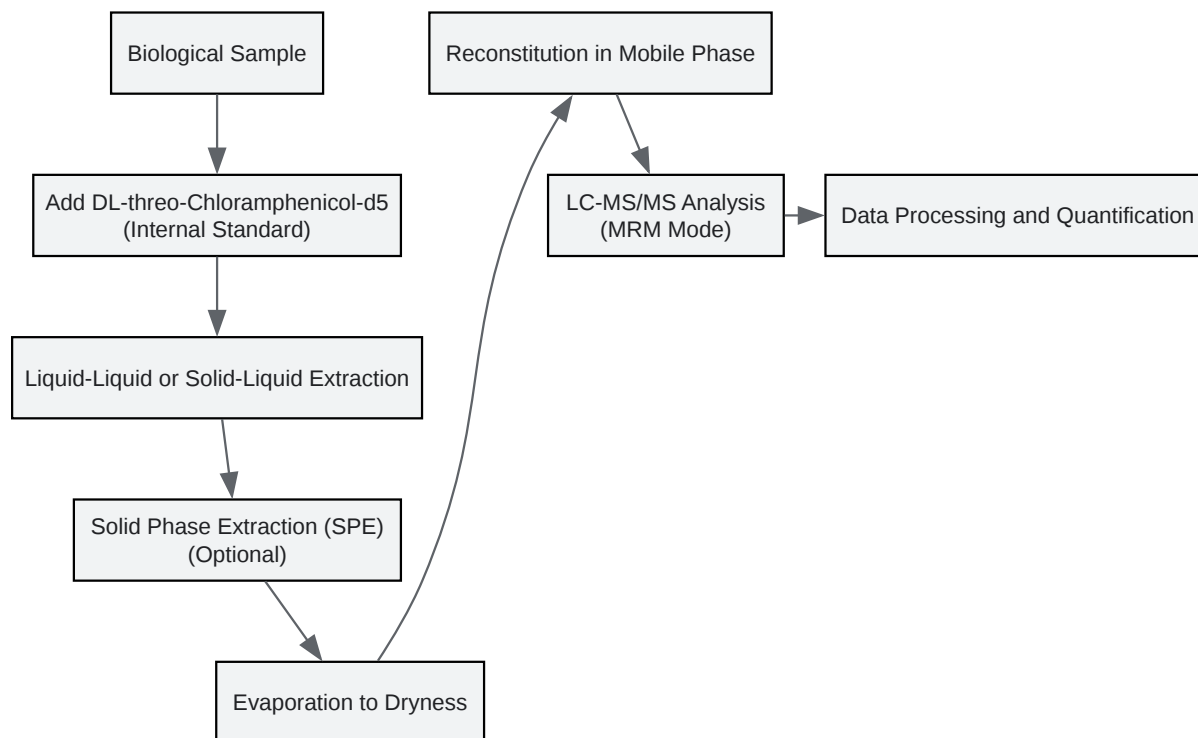
5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the chloramphenicol to the internal standard against the concentration of the calibrants.
- Quantify the amount of chloramphenicol in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Chloramphenicol Quantification

The following diagram illustrates a typical workflow for the quantification of chloramphenicol in a biological sample using **DL-threo-Chloramphenicol-d5** as an internal standard.

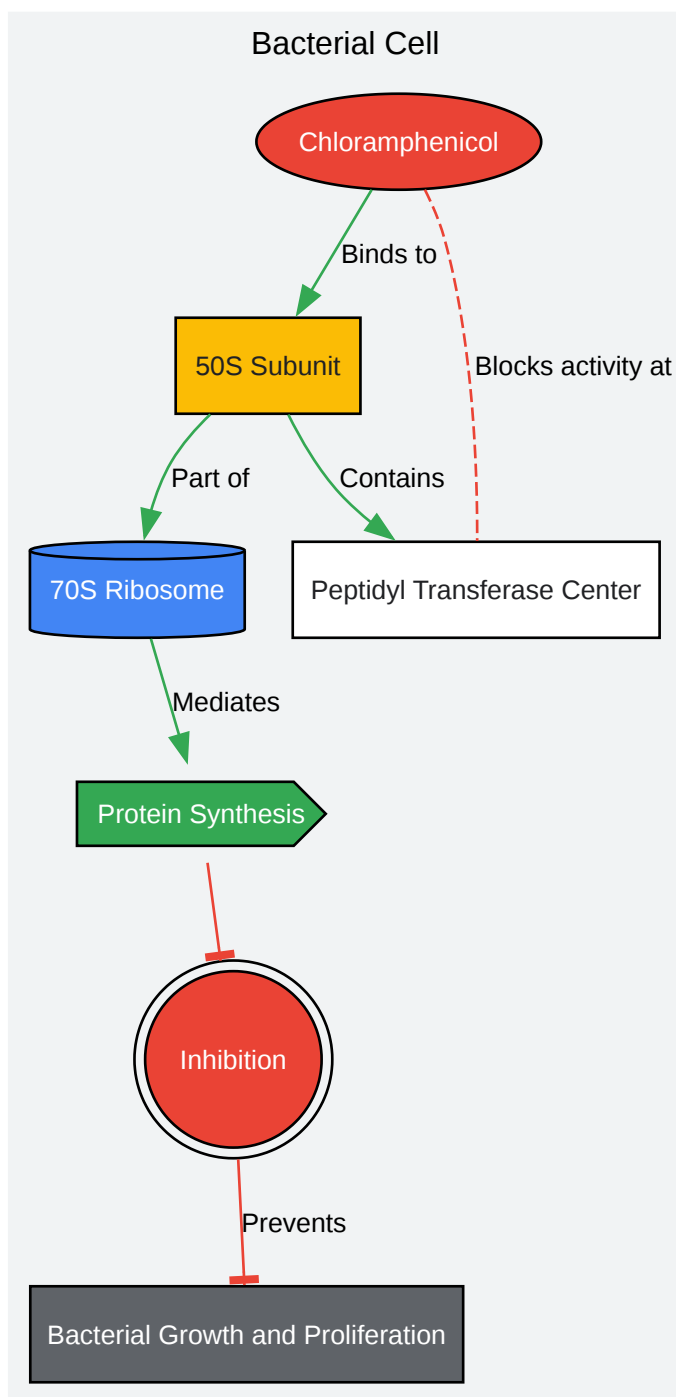


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Caption: Workflow for Chloramphenicol Quantification.

Mechanism of Action of Chloramphenicol

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. The diagram below illustrates this mechanism.



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Caption: Chloramphenicol's Mechanism of Action.

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